Higher Calculated Lipophilicity (XLogP3) vs. Less Methylated Analogs
The presence of three methyl substituents on the quinolinone core increases the calculated lipophilicity of 7-amino-3,4,6-trimethyl-2(1H)-quinolinone compared to its less substituted analogs. This higher lipophilicity can influence membrane permeability and metabolic stability, making it a distinct starting point for lead optimization [1]. The XLogP3 value for the target compound is 1.3, while the analog 7-amino-3,4-dimethyl-2(1H)-quinolinone has a lower calculated XLogP3 of 0.9, representing a quantifiable difference [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 7-amino-3,4-dimethyl-2(1H)-quinolinone (CAS 19841-01-1) with XLogP3 = 0.9 |
| Quantified Difference | Δ = +0.4 (approx. 44% higher relative value) |
| Conditions | Calculated using the XLogP3 algorithm based on chemical structure. |
Why This Matters
For projects requiring specific logP ranges for cellular permeability or solubility, this difference may directly guide the selection of the appropriate building block.
- [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
- [2] Kuujia. 2(1H)-QUINOLINONE, 7-AMINO-3,4,6-TRIMETHYL-. CAS No: 847985-41-5. Kuujia Chemical Database. View Source
